molecular formula C14H16N4 B5168196 6-(Piperazin-1-yl)-2,4'-bipyridine

6-(Piperazin-1-yl)-2,4'-bipyridine

Cat. No.: B5168196
M. Wt: 240.30 g/mol
InChI Key: MWLJTCVRQLLWPV-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)-2,4’-bipyridine is a heterocyclic compound that features a piperazine ring attached to a bipyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)-2,4’-bipyridine typically involves the coupling of 2,4’-bipyridine with piperazine. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the formation of the C-N bond between the bipyridine and piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like Xantphos, under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of 6-(Piperazin-1-yl)-2,4’-bipyridine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-yl)-2,4’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce alkyl or acyl groups onto the piperazine ring.

Scientific Research Applications

6-(Piperazin-1-yl)-2,4’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)-2,4’-bipyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bipyridine scaffold can coordinate with metal ions, forming complexes that can catalyze specific reactions or inhibit biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperazin-1-yl)-2,4’-bipyridine is unique due to its bipyridine scaffold, which provides distinct electronic properties and coordination chemistry compared to other piperazine derivatives. This makes it particularly valuable in the development of metal complexes and advanced materials.

Properties

IUPAC Name

1-(6-pyridin-4-ylpyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-2-13(12-4-6-15-7-5-12)17-14(3-1)18-10-8-16-9-11-18/h1-7,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLJTCVRQLLWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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